N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide
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Overview
Description
N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[211]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl and fluorene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the trifluoromethylphenylbicyclohexane moiety:
Coupling with piperidine: The intermediate is then coupled with piperidine under conditions that promote amide bond formation, such as using carbodiimide reagents.
Attachment of the fluorene moiety: The final step involves the attachment of the fluorene carboxamide group to the piperidine intermediate, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its fluorene moiety imparts desirable photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industrial Chemistry: The compound’s stability and reactivity make it suitable for use as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide involves its interaction with specific molecular targets. These targets may include:
Comparison with Similar Compounds
Similar Compounds
- **N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide
- 2,2,2-Trifluoroethylbenzene
- 2,2,2-Trifluoro-1-phenylethanone
Uniqueness
N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide stands out due to its combination of trifluoromethyl and fluorene moieties, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, specific reactivity, and desirable photophysical characteristics .
Properties
Molecular Formula |
C39H41F6N3O2 |
---|---|
Molecular Weight |
697.8 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)-9-[4-[4-[[1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carbonyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide |
InChI |
InChI=1S/C39H41F6N3O2/c40-38(41,42)24-46-35(50)37(31-9-3-1-7-29(31)30-8-2-4-10-32(30)37)18-5-6-20-48-21-16-28(17-22-48)47-34(49)33-25-15-19-36(33,23-25)26-11-13-27(14-12-26)39(43,44)45/h1-4,7-14,25,28,33H,5-6,15-24H2,(H,46,50)(H,47,49) |
InChI Key |
RVFNJMTZKYQXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)NC3CCN(CC3)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F)C7=CC=C(C=C7)C(F)(F)F |
Origin of Product |
United States |
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